molecular formula C20H20BrN3O2S B8383875 ethyl 3-(5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-ylthio)propanoate

ethyl 3-(5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-ylthio)propanoate

Cat. No.: B8383875
M. Wt: 446.4 g/mol
InChI Key: CTKIHDVGOZUHHW-UHFFFAOYSA-N
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Description

Ethyl 3-(5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-ylthio)propanoate is a useful research compound. Its molecular formula is C20H20BrN3O2S and its molecular weight is 446.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C20H20BrN3O2S

Molecular Weight

446.4 g/mol

IUPAC Name

ethyl 3-[[5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-1,2,4-triazol-3-yl]sulfanyl]propanoate

InChI

InChI=1S/C20H20BrN3O2S/c1-2-26-18(25)11-12-27-20-23-22-19(21)24(20)17-10-9-14(13-7-8-13)15-5-3-4-6-16(15)17/h3-6,9-10,13H,2,7-8,11-12H2,1H3

InChI Key

CTKIHDVGOZUHHW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCSC1=NN=C(N1C2=CC=C(C3=CC=CC=C32)C4CC4)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

3-(5-Amino-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-ylthio)propanoate, (200 mg 0.523 mmol), sodium nitrite (361 mg, 5.233 mmol, 10 eq.) and benzyltriethylammonium bromide (427 mg, 1.570 mmol, 3 eq.) were suspended in bromoform (3 mL) and stirred at room temperature for ˜30 min. Dichloroacetic acid was then added (86 μL, 135 mg; 1.047 mmol, 2 eq.), and the mixture stirred at room temperature overnight, covering the flask with foil to keep light out. Water was added (5 mL) and stirring continued for a further 30 min. The reaction mixture was then transferred to a sep. funnel and additional water and dichloromethane were added. The organic layer was collected and the aqueous layer washed with dichloromethane (2×). The combined organic extracts were dried over sodium sulfate, filtered, concentrated and purified by flash column chromatography (6:4 Hexanes/Ethyl acetate) to give ethyl 3-(5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-ylthio)propanoate as a light brown oil (111 mg, 47.6%).
Name
3-(5-Amino-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-ylthio)propanoate
Quantity
200 mg
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reactant
Reaction Step One
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361 mg
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reactant
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3 mL
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427 mg
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